molecular formula C14H14F3NO B13465343 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B13465343
M. Wt: 269.26 g/mol
InChI Key: RSQXUWFRLWGXOW-UHFFFAOYSA-N
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Description

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[221]heptane is a bicyclic compound that features a unique structure with a trifluoromethyl group and a benzoyl group attached to a nitrogen-containing azabicyclo[221]heptane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.2.1]heptane core, which can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen or carbon atoms.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is unique due to the presence of both a benzoyl and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-2-yl]methanone

InChI

InChI=1S/C14H14F3NO/c15-14(16,17)13-7-6-10(8-13)9-18(13)12(19)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

RSQXUWFRLWGXOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN2C(=O)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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